7-chloro-5-fluoro-1H-indole-2-carboxylic acid
Overview
Description
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . It is an antagonist of the glycine site within the NMDA (N -methyl-D-aspartate) receptor complex .
Synthesis Analysis
The synthesis of indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular weight of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid is 213.6 . The IUPAC name is 5-chloro-7-fluoro-1H-indole-2-carboxylic acid . The InChI code is 1S/C9H5ClFNO2/c10-5-1-4-2-7 (9 (13)14)12-8 (4)6 (11)3-5/h1-3,12H, (H,13,14) .Chemical Reactions Analysis
Indole derivatives, including 7-chloro-5-fluoro-1H-indole-2-carboxylic acid, are used in various chemical reactions . For instance, 5-Chloroindole-2-carboxylic Acid is used in the synthesis of 4- (3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase .Physical And Chemical Properties Analysis
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Drug Development
7-Chloro-5-fluoro-1H-indole-2-carboxylic acid and its derivatives play a crucial role in the synthesis of various biologically active compounds. For instance, it serves as an important intermediate in the synthesis of anticancer drugs. The efficient synthesis of these compounds has been optimized and confirmed through structural analysis techniques such as 1H NMR and MS spectrum (Zhang et al., 2019). Furthermore, these derivatives have shown promise in the development of HIV non-nucleoside reverse transcriptase inhibitors, providing a robust synthesis method that avoids potentially hazardous species and eliminates the formation of significant side products (Mayes et al., 2010).
Biological and Pharmacological Activities
Derivatives of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid have been extensively studied for their antimicrobial, antiinflammatory, and antiproliferative activities. Synthesized heterocycles derived from this compound have demonstrated moderate to good antiproliferative activity, indicating their potential in cancer treatment (Narayana et al., 2009). Additionally, these derivatives have been utilized in molecular docking studies to predict binding interactions with target proteins, further highlighting their relevance in drug discovery and development (Reddy et al., 2022).
Material Science and Chemical Properties
The carboxylic acid derivatives of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid have been investigated for their unique chemical properties and potential applications in material science. For example, the impact of the carboxylic substituent position on the electrodeposition, morphology, and capacitance properties of polyindole derivatives was studied, showing that the position significantly affects the electrochemical properties of these polymer nanowires (Ma et al., 2015).
Safety And Hazards
Future Directions
The future directions of research on 7-chloro-5-fluoro-1H-indole-2-carboxylic acid and other indole derivatives are likely to focus on their synthesis and potential applications in medicine . Given their significant role in cell biology and their potential as biologically active compounds, further investigation into novel methods of synthesis and their biological properties is expected .
properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVKLDOSNVTXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-fluoro-1H-indole-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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